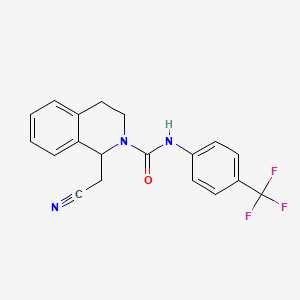

1-(Cyanomethyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Description

1-(Cyanomethyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core substituted with a cyanomethyl group at the 1-position and a 4-(trifluoromethyl)phenyl carboxamide moiety at the 2-position.

Properties

IUPAC Name |

1-(cyanomethyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O/c20-19(21,22)14-5-7-15(8-6-14)24-18(26)25-12-10-13-3-1-2-4-16(13)17(25)9-11-23/h1-8,17H,9-10,12H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTISVZHSOOKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 3,4-dihydroisoquinolinecarboxamides, which are characterized by substitutions on the isoquinoline nitrogen (position 1) and the carboxamide aryl group (position 2). Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations :

Substituent Effects on TRPM8 Activity: The cyanomethyl group in the target compound introduces a polar, electron-deficient moiety, which may influence receptor binding kinetics compared to analogs with bulkier substituents (e.g., trifluoropropan-2-yl in AMG9678) . Fluorinated aryl groups (e.g., 4-fluorophenyl in AMG8788) are common in TRPM8 modulators, as fluorine enhances lipophilicity and metabolic stability. The target compound’s 4-(trifluoromethyl)phenyl group likely amplifies these effects .

Molecular Weight and Solubility :

- The target compound’s molecular weight (~363.3 g/mol) is intermediate among analogs, balancing lipophilicity and solubility. Derivatives with heterocycles (e.g., oxadiazole in ) exhibit higher molecular weights but improved membrane permeability .

Chirality and Selectivity :

- AMG9678’s (S)-trifluoropropan-2-yl group demonstrates the role of chirality in enhancing TRPM8 selectivity. The target compound lacks chiral centers, which may simplify synthesis but reduce target specificity .

Synthetic Accessibility: The cyanomethyl substituent may pose synthetic challenges compared to simpler analogs (e.g., N-(4-fluorophenyl) derivatives in ), requiring specialized reagents for cyanoalkylation .

Research Findings and Implications

- TRPM8 Modulation: Analogs like AMG8788 and AMG9678 show nanomolar potency against TRPM8, a channel linked to cold sensation and migraine. The target compound’s cyanomethyl group may alter agonist/antagonist behavior, warranting electrophysiological studies .

- Metabolic Stability : Fluorinated aryl groups (e.g., 4-(trifluoromethyl)phenyl) resist oxidative metabolism, as seen in AMG2850, suggesting the target compound may exhibit favorable pharmacokinetics .

- Structural Uniqueness: The cyanomethyl group distinguishes this compound from others in its class, offering a novel scaffold for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.